molecular formula C20H14ClN3O2 B2393151 1-[(2-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 929974-35-6

1-[(2-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2393151
CAS No.: 929974-35-6
M. Wt: 363.8
InChI Key: OZTJJABGVGKIQS-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Molecular Formula: C20H14ClN3O2) is a high-purity chemical reagent belonging to the 1H-pyrazolo[3,4-b]pyridine class of heterocyclic compounds . This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to purine bases, such as adenine and guanine, allowing it to interact with a variety of biological targets . The compound features a defined substitution pattern at the N1 position with a 2-chlorobenzyl group and a carboxylic acid functional group at the C4 position, which provides a versatile handle for further synthetic modification and derivatization . Pyrazolo[3,4-b]pyridines represent a privileged scaffold in biomedical research, with over 300,000 described derivatives and numerous compounds in experimental and investigational stages of development . The core structure serves as a key building block for the synthesis of tyrosine kinase inhibitors (TKI) and other therapeutic agents . The presence of the carboxylic acid moiety at the C4 position is particularly valuable for researchers aiming to create amide, ester, or other conjugate derivatives to explore structure-activity relationships and optimize pharmacological properties . This product is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2/c21-17-9-5-4-8-14(17)12-24-19-16(11-22-24)15(20(25)26)10-18(23-19)13-6-2-1-3-7-13/h1-11H,12H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTJJABGVGKIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CC=CC=C4Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 2-chlorobenzyl chloride with 6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO) for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. The compound has been studied for its effects on various cancer cell lines:

  • Mechanism of Action : The anticancer efficacy is often linked to the inhibition of specific kinases involved in cell proliferation and survival. For instance, compounds derived from this class have shown inhibition against Aurora-A kinase, which is crucial for mitotic regulation.
  • Case Studies :
    • A study demonstrated that derivatives of pyrazolo[3,4-b]pyridines displayed cytotoxic effects on human colon cancer (HCT116) and breast cancer (MCF-7) cell lines with IC50 values as low as 0.39 µM and 0.46 µM respectively .
    • Another derivative was reported to have an IC50 of 0.16 µM against Aurora-A kinase, indicating potent activity .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[3,4-b]pyridines has also been explored. These compounds are believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation.

  • Research Findings :
    • In vitro studies have shown that certain derivatives can effectively reduce inflammation markers in cultured cells .
    • In vivo models demonstrated significant reductions in edema and inflammatory responses when treated with these compounds .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives.

  • Mechanisms : The antimicrobial action may involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Case Studies :
    • A series of derivatives were tested against various bacterial strains, showing promising results in inhibiting growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent PositionEffect on Activity
N1Enhances anticancer activity
C3Modulates anti-inflammatory effects
C4Critical for kinase inhibition
C5Influences antimicrobial potency
C6Affects overall stability and solubility

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Structural and Molecular Data:

  • Molecular Formula : C21H16ClN3O2 (as per ).
  • Molecular Weight : 378.0 g/mol ().
  • CAS Number : 1011399-97-5 ().

The compound is primarily utilized as a synthetic intermediate in pharmaceutical research ().

Comparison with Structural Analogs

The target compound belongs to a broader class of pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives. Below is a detailed comparison based on substituent modifications:

Variations at Position 1 (Substituent on the Benzyl Group)

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) CAS Number Evidence ID
Target Compound 2-Chlorobenzyl C21H16ClN3O2 378.0 1011399-97-5
1-(4-Chlorobenzyl)-3-methyl-6-phenyl-... 4-Chlorobenzyl C21H16ClN3O2 377.82 1011400-09-1
1-(4-Fluorophenyl)-3-methyl-6-phenyl-... 4-Fluorophenyl C20H14FN3O2 347.35 1011399-41-9
1-(2-Fluorophenyl)-6-(furan-2-yl)-... 2-Fluorophenyl C17H10FN3O2S 339.35 1011398-29-0
1-(Furan-2-ylmethyl)-6-phenyl-... Furfuryl C18H13N3O3 319.31 929974-37-8

Key Observations :

  • Replacing the 2-chlorobenzyl group with 4-chlorobenzyl () increases molecular weight slightly (377.82 vs. 378.0) due to positional isomerism.
  • Substituting with fluorophenyl groups reduces molecular weight (e.g., 347.35 for 4-fluorophenyl, ), likely due to fluorine’s lower atomic mass compared to chlorine.

Variations at Position 3 (Substituent on the Pyrazole Ring)

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) CAS Number Evidence ID
Target Compound Methyl C21H16ClN3O2 378.0 1011399-97-5
3-Cyclopropyl-1-(4-fluorophenyl)-6-methyl-... Cyclopropyl C19H16FN3O2 337.36 1011398-81-4
3-Cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-... Cyclopropyl C17H14FN3O2 311.32 1011397-49-1

Key Observations :

  • Replacing the methyl group with a cyclopropyl ring () reduces molecular weight (e.g., 337.36 vs. 378.0) and introduces steric bulk, which may affect binding interactions in biological systems.

Variations at Position 6 (Aromatic or Aliphatic Substituents)

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) CAS Number Evidence ID
Target Compound Phenyl C21H16ClN3O2 378.0 1011399-97-5
1-(2-Fluorophenyl)-6-(4-methylphenyl)-... 4-Methylphenyl C14H15N3O4 289.29 1011396-63-6
3-Cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-... Thiophen-2-yl C17H14FN3O2 311.32 1011397-49-1
1-Ethyl-6-phenyl-... Phenyl C15H13N3O2 267.28 924118-62-7

Key Observations :

  • A 4-methylphenyl substituent () significantly lowers molecular weight (289.29) compared to the phenyl group in the target compound.

Physicochemical Properties and Solubility

  • The target compound’s chlorinated benzyl group contributes to higher molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., ethyl or furfuryl).
  • Solubility data for analogs vary: 1-Ethyl-6-phenyl-... () is soluble in chloroform, methanol, and DMSO. 1-(Furan-2-ylmethyl)-6-phenyl-...

Notes on Data Consistency

  • Molecular Formula Discrepancy : lists the target compound’s formula as C21H17N3O3 (MW 359.39), conflicting with ’s C21H16ClN3O2 (MW 378.0). The latter is likely correct due to the inclusion of chlorine in the benzyl group.
  • Biological Activity : While mentions biological properties of pyrazolo-pyridine derivatives, specific data for the target compound are absent.

Biological Activity

1-[(2-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 929974-35-6) is a compound belonging to the pyrazolo[3,4-b]pyridine class, known for its diverse biological activities. This article delves into its structural characteristics, synthesis, and biological activity, particularly focusing on its potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C20H14ClN3O2C_{20}H_{14}ClN_{3}O_{2}. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC20H14ClN3O2
Molecular Weight363.80 g/mol
SMILESC1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CC=CC=C4Cl)C(=C2)C(=O)O
InChIInChI=1S/C20H14ClN3O2/c21-17-9-5-4-8-14(17)12-24-19-16(11-22-24)15(20(25)26)10-18(23-19)13-6-2-1-3-7-13/h1-11H,12H2,(H,25,26)

Synthesis

The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves multi-step reactions starting from readily available precursors. The specific synthetic pathway for 1-[(2-chlorophenyl)methyl]-6-phenyl derivatives typically includes cyclization reactions and functional group modifications to achieve the desired structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds based on this scaffold have been reported to exhibit selective inhibition against various cancer cell lines. A study indicated that certain derivatives showed significant antiproliferative activity against HepG2 (liver cancer cells) and HeLa (cervical cancer cells), with growth inhibition percentages of 54.25% and 38.44%, respectively .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It has been suggested that pyrazolo[3,4-b]pyridine derivatives can inhibit key inflammatory pathways such as the p38 MAPK pathway, which is crucial in cytokine production and inflammation regulation. In vitro assays demonstrated that these compounds could effectively suppress LPS-induced TNF-alpha release in macrophages .

The mechanism of action for these compounds often involves modulation of cell cycle progression and apoptosis pathways. Research indicates that some derivatives can induce apoptosis by downregulating Bcl-2 and upregulating Bax expression, leading to cell cycle arrest at the G2/M phase . Moreover, docking studies suggest that these compounds may interact with specific targets such as the Epidermal Growth Factor Receptor (EGFR), contributing to their anticancer effects .

Case Studies

Several case studies have documented the biological activity of related compounds:

  • MK2 Inhibition : A derivative similar to 1-[(2-chlorophenyl)methyl]-6-phenyl showed promising results as an MK2 inhibitor, impacting inflammatory responses in cellular models.
  • Cell Line Studies : A comparative analysis of various pyrazolo[3,4-b]pyridine derivatives revealed significant differences in their activity against cancer cell lines, emphasizing the importance of structural modifications on biological efficacy .

Q & A

Q. Table 1. Comparative Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO>50No precipitation at 25°C
PBS (pH 7.4)0.12Requires sonication
Ethanol8.7Suitable for in vivo dosing

Q. Table 2. Synthetic Yield Optimization

CatalystTemperature (°C)Yield (%)Purity (HPLC)
p-TsOH806898.5
Acetic Acid1004592.0
No catalystReflux2885.3

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